2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of an appropriate nitrile with hydroxylamine under acidic conditions.
Synthesis of Benzimidazole: The benzimidazole moiety can be prepared by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling of Oxadiazole and Benzimidazole: The oxadiazole and benzimidazole units are then coupled using a suitable linker, such as an acetohydrazide, under controlled conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Chemistry: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}acetohydrazide
Uniqueness
Compared to similar compounds, 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClN7O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN7O2/c19-12-6-2-1-5-11(12)9-21-23-15(27)10-26-14-8-4-3-7-13(14)22-18(26)16-17(20)25-28-24-16/h1-9H,10H2,(H2,20,25)(H,23,27)/b21-9- |
InChI Key |
BBHIEBMXKINTFG-NKVSQWTQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Cl |
Origin of Product |
United States |
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